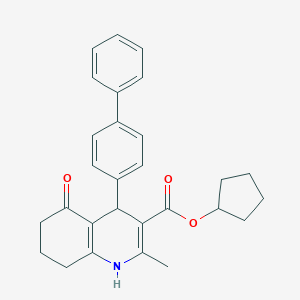

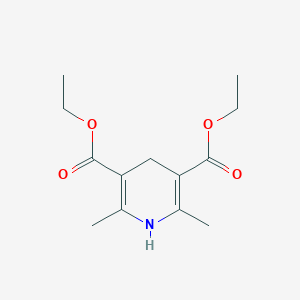

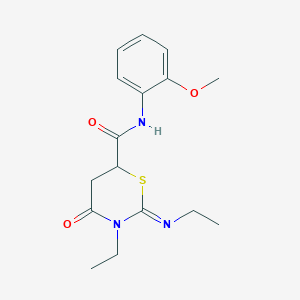

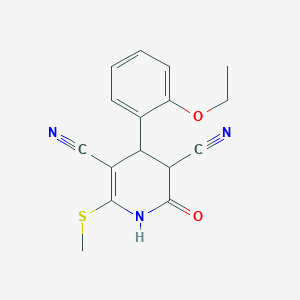

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diludin kann durch die Reaktion von Ethylacetoacetat und Formaldehyd in Gegenwart von Ammoniumacetat synthetisiert werden. Die Reaktion wird typischerweise in einer Ethanol-Lösung unter Rückflussbedingungen für etwa eine Stunde durchgeführt. Das resultierende Produkt wird dann abgekühlt, um die Kristalle auszufällen, die filtriert und mit Ethanol gewaschen werden, um ein hellgelbes Pulver zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Diludin einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, konstante Reaktionsbedingungen und Produktqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diludin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diludin kann oxidiert werden, um Pyridinderivate zu bilden.

Reduktion: Es kann reduziert werden, um Tetrahydropyridinderivate zu bilden.

Substitution: Diludin kann Substitutionsreaktionen eingehen, insbesondere an den Estergruppen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Pyridinderivate.

Reduktion: Tetrahydropyridinderivate.

Substitution: Verschiedene Ester- und Amidderivate.

Wissenschaftliche Forschungsanwendungen

Diludin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Pyridin- und Dihydropyridinchemie verwendet.

Biologie: Untersucht auf seine antioxidativen Eigenschaften und Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht auf sein Potenzial zur Behandlung von Herzkreislauferkrankungen, Fettleber und toxischer Hepatitis.

Wirkmechanismus

Diludin entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften. Es hemmt die Peroxidation von Lipiden und schützt so Zellmembranen vor oxidativem Schaden. Diludin moduliert auch die Aktivität verschiedener Enzyme, die an oxidativen Stressreaktionen beteiligt sind, wie z. B. Superoxiddismutase und Katalase. Darüber hinaus beeinflusst es den Spiegel bestimmter Hormone, darunter Schilddrüsenhormone und Geschlechtshormone, die zu seinen wachstumsfördernden und fortpflanzungsfördernden Wirkungen bei Tieren beitragen .

Wirkmechanismus

Diludine exerts its effects primarily through its antioxidant properties. It inhibits the peroxidation of lipids, thereby protecting cellular membranes from oxidative damage. Diludine also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it influences the levels of certain hormones, including thyroid hormones and reproductive hormones, which contribute to its growth-promoting and reproductive-enhancing effects in animals .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifedipin: Ein weiteres Dihydropyridinderivat, das als Kalziumkanalblocker zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Amlodipin: Ein Dihydropyridin-Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Koronararterienkrankheit eingesetzt wird.

Nicardipin: Ein Dihydropyridin-Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Einzigartigkeit von Diludin

Diludin ist aufgrund seiner multifunktionalen Eigenschaften einzigartig. Im Gegensatz zu anderen Dihydropyridinderivaten, die hauptsächlich als Kalziumkanalblocker eingesetzt werden, hat Diludin signifikante antioxidative Eigenschaften und wird in der Tierhaltung als Futtermittelzusatz verwendet. Seine Fähigkeit, das Wachstum zu verbessern, die Futtereffizienz zu steigern und die Fortpflanzungsleistung bei Nutztieren zu steigern, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of diludine?

A1: Diludine has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol [].

Q2: What spectroscopic data is available for diludine?

A2: Spectroscopic characterization of diludine includes:

- 1H NMR (1:1 DMSO/CDCl3, 400 MHz): δ 7.99 (s, 1H), 4.04 (q, J = 6.8 Hz, 4H), 3.09 (s, 2H), 2.09 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H) [].

- 13C NMR (CHCl3, 100 MHz): δ 168.3, 145.1, 99.7, 59.9, 25.0, 19.3, 14.7 [].

- FTIR (cm−1) (neat): 3346, 3108, 2953, 2924, 2854, 1697, 1646, 1506 [].

Q3: What is known about the stability of diludine?

A3: Diludine can be included in β-cyclodextrin to form inclusion complexes. This method not only increases the compound's solubility in water by 4.6 times but also enhances its stability to light by 4 times [].

Q4: How does diludine impact growth performance in animals?

A4: Studies show that diludine supplementation in animal diets can improve growth performance in various species:

- Rainbow trout: Dietary diludine (1 g/kg) improved growth and feed utilization in juveniles, potentially by influencing muscle fiber characteristics [].

- Broiler chickens: Diludine (50 and 100 mg/kg) in the diet enhanced average daily gain and feed intake, indicating improved growth performance [].

- Mice: Diludine supplementation (100-200 mg/kg) significantly increased body weight gain compared to control groups [].

Q5: What are the reported antioxidant effects of diludine?

A5: Research suggests that diludine possesses antioxidant properties:

- Rainbow trout: Diludine (0.2-1 g/kg) in the diet increased liver antioxidant enzyme activities (SOD, CAT, GR, G6PD, GST) and reduced lipid peroxidation (MDA levels) [].

- Carp: Diludine (1000 mg/kg) in the diet significantly improved reproductive parameters, including increased egg and milt production, and decreased oxidative stress markers (SOD activity and MDA content) in the ovary, liver, and muscle [].

- Monopterus albus: Dietary diludine (0.15 mg/kg) improved reproductive parameters, egg quality, hatching rate, and exhibited antioxidant effects by reducing SOD activity and MDA content in the ovary, liver, and muscle [].

- Transition cows: Diludine (5 g/day) improved antioxidant status by reducing SOD levels and increasing MDA and TAOC levels, potentially contributing to improved animal health and milk production [].

Q6: Are there any analytical methods available for diludine quantification?

A6: High-performance liquid chromatography (HPLC) has been employed for the determination of diludine in solid feed []. Additionally, a method combining enhanced matrix removal-lipid clean-up with ultra-performance liquid chromatography-tandem mass spectrometry (EMR-LC-UPLC-MS/MS) using isotopic internal standard correction has been developed for quantifying diludine residues in animal-derived matrices [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)

![N-{3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B389692.png)

![Ethyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B389694.png)

![2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B389698.png)